SGC3027: A Potent and Selective Chemical Probe for PRMT7
SGC3027: A Potent and Selective Chemical Probe for PRMT7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA).[1][2] It plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, RNA splicing, and the cellular stress response.[3][4][5][6] Dysregulation of PRMT7 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[4][6] SGC3027 is a potent, selective, and cell-active chemical probe for PRMT7, serving as an invaluable tool for elucidating the biological functions of this enzyme.[7][8][9] This guide provides a comprehensive overview of SGC3027, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research.
Mechanism of Action
SGC3027 is a cell-permeable prodrug that, once inside the cell, is converted by cellular reductases to its active form, SGC8158.[7][8][10] SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7, meaning it binds to the same site as the methyl donor cofactor, SAM, thereby preventing the transfer of a methyl group to PRMT7 substrates.[10][11] A structurally similar but inactive compound, SGC3027N (the negative control), is also available and is converted to the inactive SGC8158N in cells.[7][12]
Quantitative Data
The following tables summarize the key quantitative data for SGC3027 and its active metabolite, SGC8158.
Table 1: In Vitro Activity of SGC8158 against PRMT7
| Parameter | Value | Assay | Reference(s) |
| IC50 | < 2.5 nM | Scintillation Proximity Assay (SPA) | [7] |
| IC50 (vs. HSPA8) | 294 ± 26 nM | In vitro methylation assay | [1][5] |
| Kd | 6.4 ± 1.2 nM | Surface Plasmon Resonance (SPR) | [7] |
Table 2: Cellular Activity of SGC3027
| Parameter | Cell Line | Value | Assay | Reference(s) |
| IC50 (HSP70 methylation) | C2C12 | 2.4 ± 0.1 µM | Western Blot | [1][5] |
| IC50 (HSP70 methylation) | C2C12 | 1.3 µM | Western Blot | [8] |
Table 3: Selectivity of SGC8158
| Target | % Inhibition at 1 µM | Reference(s) |
| PRMT1 | < 10% | [7] |
| PRMT3 | < 10% | [7] |
| PRMT4 (CARM1) | < 10% | [7] |
| PRMT5 | < 10% | [7] |
| PRMT6 | < 10% | [7] |
| PRMT8 | < 10% | [7] |
| PRMT9 | < 10% | [7] |
| SETD2 | < 10% | [7] |
| Other Methyltransferases (panel of 35) | Generally low inhibition | [7] |
Table 4: Activity of Negative Controls
| Compound | Parameter | Value | Assay | Reference(s) |
| SGC8158N | IC50 (PRMT7, in vitro) | 15 ± 2 µM | SPA | [7] |
| SGC8158N | IC50 (vs. HSPA8, in vitro) | > 100 µM | In vitro methylation assay | [1][5] |
| SGC3027N | IC50 (HSP70 methylation, C2C12) | > 40 µM | Western Blot | [1][5] |
Signaling Pathways Involving PRMT7
PRMT7 has been shown to play a significant role in the cellular stress response and the DNA damage response.
Cellular Stress Response
A key substrate of PRMT7 is the Heat Shock Protein 70 (HSP70).[9][10][13] PRMT7 monomethylates HSP70 at arginine 469.[10][13] Inhibition of PRMT7 by SGC3027 leads to reduced HSP70 methylation and decreased tolerance to proteostasis perturbations such as heat shock and proteasome inhibition.[9][10][13]
DNA Damage Response
PRMT7 is also involved in the DNA damage response (DDR).[3][4][12] It can methylate histones H2A and H4 at arginine 3, leading to the transcriptional repression of DNA repair genes such as POLD1.[4][12] Inhibition of PRMT7 can therefore modulate the cellular response to DNA damaging agents.[4][12]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing SGC3027.
In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT7
-
Biotinylated histone H2B peptide (residues 23-37) substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
SGC8158 (active form of SGC3027) and SGC8158N (negative control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of SGC8158 and SGC8158N in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a solution containing PRMT7 and the biotinylated H2B peptide to each well.
-
Initiate the reaction by adding 5 µL of a solution containing [3H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding 10 µL of a stop solution (e.g., 500 µM SAM).
-
Add 20 µL of a suspension of streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 1 hour to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSP70 Methylation Assay (Western Blot)
This protocol is used to assess the ability of SGC3027 to inhibit PRMT7-mediated methylation of its cellular substrate, HSP70.
Materials:
-
C2C12 cells (or other suitable cell line)
-
SGC3027 and SGC3027N
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-mono-methyl-arginine (Rme1), anti-HSP70, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Seed C2C12 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of SGC3027 or SGC3027N for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Rme1 and anti-HSP70) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the Rme1 signal to the total HSP70 signal.
-
Determine the cellular IC50 value for SGC3027.
Conclusion
SGC3027 is a well-characterized and highly valuable chemical probe for investigating the biological roles of PRMT7. Its potency, selectivity, and demonstrated cellular activity, coupled with the availability of a negative control, make it an essential tool for researchers in the fields of epigenetics, cell signaling, and drug discovery. This guide provides the necessary technical information to effectively utilize SGC3027 in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein arginine methyltransferase 7 regulates cellular response to DNA damage by methylating promoter histones H2A and H4 of the polymerase δ catalytic subunit gene, POLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein Arginine Methyltransferase 7 Regulates Cellular Response to DNA Damage by Methylating Promoter Histones H2A and H4 of the Polymerase δ Catalytic Subunit Gene, POLD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
